2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol
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Overview
Description
“2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H . This indicates the presence of a benzene ring substituted with a trifluoromethyl group and a pyrazol group .Scientific Research Applications
Biological Activities of Synthesized Phenothiazines
Research on phenothiazines, which share structural similarities with pyrazole-based compounds, indicates significant biological activities. Phenothiazines with various substituents, including the pyrazole ring, have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological activities. The activities result from interactions with biological systems, including pharmacophoric substituents' interactions, π-π interactions, and lipophilic characteristics facilitating membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, specifically, have gained attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles in medicinal chemistry, aiming to explore novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Chemical Inhibitors of Cytochrome P450 Isoforms
In the context of drug metabolism and potential drug-drug interactions, research on chemical inhibitors of cytochrome P450 isoforms, including compounds related to pyrazoles, has been pivotal. These studies help in understanding the metabolism of various drugs and predicting possible interactions when multiple drugs are administered (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Future Directions
The future directions for the study and application of “2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol” and similar compounds are promising. The unique properties of trifluoromethylpyridine derivatives make them important ingredients for the development of agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-3-1-2-4-9(8)16/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USALPUWZEKCNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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